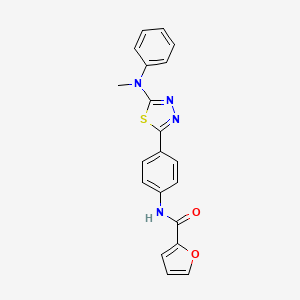
N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a thiadiazole ring, and an amide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Thiadiazole is a type of heterocycle that contains two nitrogen atoms and one sulfur atom. The amide group consists of a carbonyl group (C=O) and a nitrogen atom .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, it might involve several steps, including the formation of the thiadiazole ring, the coupling of the furan and phenyl rings, and the introduction of the amide group. The synthesis could potentially involve techniques such as palladium-catalyzed cross-coupling reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the amide group might be susceptible to hydrolysis, while the furan ring might undergo electrophilic substitution. The thiadiazole ring could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure and functional groups. For example, the presence of the polar amide group might increase its solubility in polar solvents. The compound’s melting and boiling points, as well as its stability, would depend on factors such as its molecular weight and the strength of the interactions between its molecules .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study on the synthesis of 2,4,5-trisubstituted thiazoles demonstrated an efficient route to these compounds via chemoselective thionation-cyclization of highly functionalized enamides, which can lead to the introduction of diverse functionalities in the thiazole products (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013). This method could potentially be applicable to the synthesis of N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)furan-2-carboxamide, highlighting the importance of innovative synthetic routes in accessing complex molecules for scientific research.
Biological Activities
A furan-2-carboxamide-bearing thiazole compound was synthesized and investigated for its antimicrobial activity. The study revealed good antimicrobial activity against a range of microorganisms, suggesting potential pharmacological applications of furan carboxamide and thiazole derivatives (Sukriye Cakmak et al., 2022). These findings point towards the relevance of such compounds in the development of new antimicrobial agents.
Anticancer Potential
A study on the evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents demonstrated significant activity against Hepatocellular carcinoma cell line (HepG-2) (S. M. Gomha et al., 2017). Although this study does not directly involve this compound, it underscores the anticancer potential of structurally related thiadiazole derivatives, suggesting a promising avenue for future research on similar compounds.
Eigenschaften
IUPAC Name |
N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-24(16-6-3-2-4-7-16)20-23-22-19(27-20)14-9-11-15(12-10-14)21-18(25)17-8-5-13-26-17/h2-13H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPBIIDUYOZJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

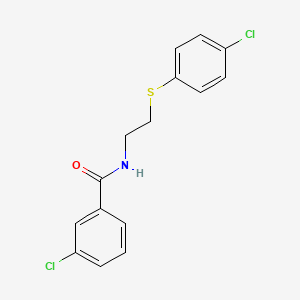
![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2669882.png)

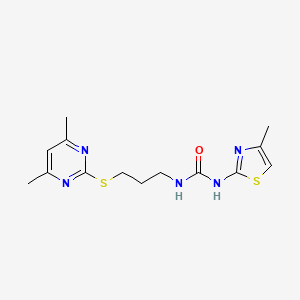



![Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2669894.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2669897.png)
![Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2669899.png)
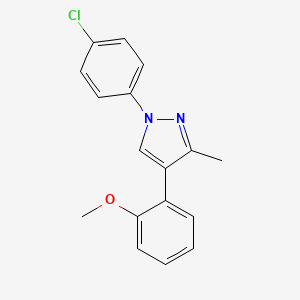
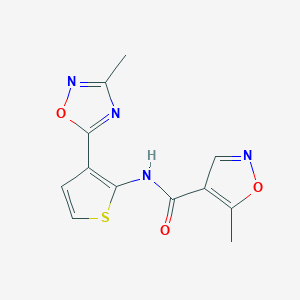
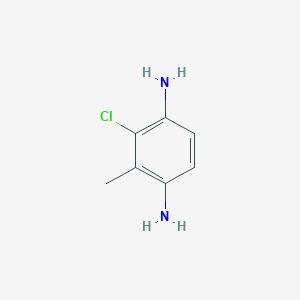
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2669903.png)